3-(phenylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide
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Overview
Description
The compound “3-(phenylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide” is a complex organic molecule. It contains a phenylsulfonyl group, a tetrahydropyrazolo[1,5-a]pyridine ring, and a propanamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenylsulfonyl group, the tetrahydropyrazolo[1,5-a]pyridine ring, and the propanamide group would contribute to its three-dimensional structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the phenylsulfonyl group might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Scientific Research Applications
Antimicrobial Properties
- Synthesis and Antimicrobial Evaluation: A study by Alsaedi, Farghaly, and Shaaban (2019) reported on the synthesis of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety. These new sulfone derivatives, including compounds similar to the one , showed significant antimicrobial activity, surpassing that of some reference drugs. This highlights its potential in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Material Science and Chemistry
- Colour Tuning in Lighting Applications: Research by Ertl et al. (2015) explored the use of sulfonyl-substituted cyclometallating ligands in cationic bis-cyclometallated iridium(III) complexes for light-emitting applications. They demonstrated the potential for color tuning in lighting solutions, indicating the versatility of sulfonyl-substituted compounds in material science (Ertl et al., 2015).
Anticancer Properties
- Synthesis and Evaluation as Anticancer Agents: A study by Redda and Gangapuram (2007) discussed the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as potential anticancer agents. They explored the anti-cancer activities of compounds including a reduced pyridine system, which is structurally related to the compound . This research sheds light on the potential use of such compounds in cancer treatment (Redda & Gangapuram, 2007).
Novel Synthetic Routes and Chemical Properties
Synthesis of Heterocyclic Compounds
Research conducted by Hussein, Harb, and Mousa (2008) explored the synthesis of new polyfunctionally substituted pyridine and pyrazole derivatives, demonstrating the diverse chemical properties and potential applications of compounds with a pyrazolo[1,5-a]pyridin structure (Hussein, Harb, & Mousa, 2008).
Magnetic Separation in Chemical Synthesis
A study by Zhang et al. (2016) reported the use of magnetically separable graphene oxide anchored sulfonic acid as a catalyst for the synthesis of compounds, including pyrazolo[3,4-b]pyridine derivatives. This research highlights the innovative use of magnetic materials in facilitating chemical synthesis processes (Zhang et al., 2016).
Neurological Applications
- Antagonists of Serotonin Receptors: Research conducted by Ivashchenko, Golovina, Kadieva, Kysil, Mitkin, and Okun (2012) involved synthesizing new compounds, including pyrazolo[1,5-a]pyrimidine derivatives, as 5-HT6 receptor antagonists. These compounds have shown therapeutic significance for the treatment of some central nervous system (CNS) diseases, indicating the potential neurological applications of such compounds (Ivashchenko et al., 2012).
Future Directions
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-17(9-11-24(22,23)15-6-2-1-3-7-15)18-12-14-13-19-20-10-5-4-8-16(14)20/h1-3,6-7,13H,4-5,8-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXQFIXSEDBNHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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